molecular formula C17H13N3O2 B12607727 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol CAS No. 645417-97-6

5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol

Cat. No.: B12607727
CAS No.: 645417-97-6
M. Wt: 291.30 g/mol
InChI Key: NGWPLXBCECERRV-UHFFFAOYSA-N
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Description

5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol is a complex organic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline moiety, and a benzene ring substituted with two hydroxyl groups. The presence of these functional groups and the fused ring system imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylpyrazole with an appropriate isoquinoline derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as ruthenium (II) or copper (II) salts, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like flash chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzene derivatives .

Scientific Research Applications

5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol involves its interaction with molecular targets such as CDK2. The compound inhibits the activity of CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Pyrazolo[1,5-a]pyrimidine
  • Pyrazolo[5,1-c]triazine

Comparison: Compared to these similar compounds, 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol exhibits unique structural features, such as the presence of hydroxyl groups on the benzene ring and the specific fusion of the pyrazole and isoquinoline rings. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

645417-97-6

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol

InChI

InChI=1S/C17H13N3O2/c1-9-15-17(20-19-9)14-5-3-2-4-13(14)16(18-15)10-6-11(21)8-12(22)7-10/h2-8,21-22H,1H3,(H,19,20)

InChI Key

NGWPLXBCECERRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC(=C4)O)O

Origin of Product

United States

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